tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate: is a chemical compound with the molecular formula C12H22N2O3. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce different alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyl group and diazaspiro structure may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
Uniqueness: tert-Butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate is unique due to its specific functional groups and spiro structure.
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-5-4-9(15)6-12(14)7-13-8-12/h9,13,15H,4-8H2,1-3H3 |
InChI Key |
LRSPAJFJAWCZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.